molecular formula C17H16BrNO3 B2486417 7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326912-20-2

7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2486417
CAS RN: 1326912-20-2
M. Wt: 362.223
InChI Key: DMTBFAVBBIZTKM-UHFFFAOYSA-N
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Description

The compound "7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a member of the benzazepine class of chemicals, which are of interest due to their wide range of biological activities and potential therapeutic applications. This compound, like others in its class, features a benzazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen, and is modified by various substituents such as bromo and methoxybenzyl groups.

Synthesis Analysis

The synthesis of benzazepine derivatives often involves multiple steps including the formation of key intermediates, cyclization reactions, and the introduction of functional groups through reactions such as bromination and methoxylation. One practical method for synthesizing similar compounds involves esterification followed by intramolecular Claisen type reactions and subsequent reactions to introduce specific substituents (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzazepine derivatives, including this compound, can be characterized by techniques such as X-ray crystallography, which provides information on the crystal structure, including the arrangement of atoms and the nature of intermolecular interactions. Such analysis reveals the configuration of the substituents around the benzazepine core and the overall molecular geometry (Vlasiuk et al., 2013).

Chemical Reactions and Properties

Benzazepine derivatives undergo various chemical reactions that modify their structure and properties. These can include nucleophilic substitutions, where the bromo group makes the compound amenable to reactions with nucleophiles, and electrophilic substitutions facilitated by the methoxybenzyl group. The specific reactivity patterns are influenced by the electron-withdrawing or donating effects of the substituents.

Physical Properties Analysis

The physical properties of benzazepine derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of a bromo group and a methoxybenzyl group can affect these properties by altering intermolecular forces. For example, the crystalline structure and hydrogen bonding potential can be studied using X-ray crystallography and IR spectroscopy (Zhu, 2011).

Scientific Research Applications

Synthesis and Structural Analogs

The chemical serves as a key intermediate in the synthesis of structural analogs with potential therapeutic properties. For instance, it has been utilized in the development of compounds with anticancer activity. A study by Bekircan et al. (2008) focused on synthesizing derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluating their anticancer activity against a variety of cancer cell lines, showcasing the compound's role in the development of novel anticancer agents Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H. (2008). Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives. Zeitschrift für Naturforschung B, 63, 1305 - 1314.

Drug Development Applications

In pharmacological research, derivatives of the compound have been synthesized for evaluating their potential as drug candidates. For example, the synthesis and evaluation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase (PTK) inhibitors by Li et al. (2017) highlight its relevance in developing new therapeutic agents targeting specific biochemical pathways involved in cancer Li, N., Yao, B.-R., Wang, C., Meng, Q.-G., & Hou, G. (2017). Synthesis, crystal structure and activity evaluation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase (PTK) inhibitors. Acta Crystallographica Section C, Structural Chemistry, 73 Pt 11, 1003-1009.

properties

IUPAC Name

7-bromo-4-[(4-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTBFAVBBIZTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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